molecular formula C13H13NO2 B1595371 2-Ethyl-3-methyl-quinoline-4-carboxylic acid CAS No. 74960-58-0

2-Ethyl-3-methyl-quinoline-4-carboxylic acid

Cat. No.: B1595371
CAS No.: 74960-58-0
M. Wt: 215.25 g/mol
InChI Key: DWQIFUQLSDIOAR-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-quinoline-4-carboxylic acid, also known as EMQC, is an organic compound belonging to the quinoline family. It is a white solid that is soluble in water and other polar solvents. EMQC can be synthesized from 2-ethyl-3-methyl-quinoline and acetic anhydride. It has a variety of applications in scientific research, including as a biochemical and physiological agent.

Scientific Research Applications

Anticoagulant Properties and Hemodialysis Application
One study discussed the anticoagulant properties of a quinoline derivative, MD 805, highlighting its effectiveness in preventing platelet activation during hemodialysis, offering a potential model for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid's application in medical treatments and procedures requiring anticoagulation (Matsuo et al., 1986).

Immunomodulatory Effects
Another study on Linomide, a synthetic immunomodulator related to quinoline, demonstrated its efficacy in treating secondary progressive multiple sclerosis by increasing natural killer cell activity. This suggests a potential avenue for research into the immunomodulatory effects of this compound (Karussis et al., 1996).

Biomonitoring and Environmental Exposure
A study on the biomonitoring of heterocyclic aromatic amine metabolites, including those derived from quinoline compounds, in human urine, suggests an application for this compound in assessing human exposure to environmental carcinogens (Stillwell et al., 1999).

Neurological Disease Research
Research into quinolinic acid, a metabolite of the kynurenine pathway derived from quinoline, in the context of neurological diseases, illustrates the relevance of quinoline derivatives in studying and potentially treating conditions like Huntington's disease and Alzheimer's disease (Heyes et al., 1992).

Antibacterial Applications
A study on the absolute oral bioavailability of ciprofloxacin, a quinoline carboxylic acid derivative, underlines the potential of quinoline derivatives, including this compound, in developing new antibacterial agents (Drusano et al., 1986).

Properties

IUPAC Name

2-ethyl-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-10-8(2)12(13(15)16)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQIFUQLSDIOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357717
Record name 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74960-58-0
Record name 2-Ethyl-3-methyl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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